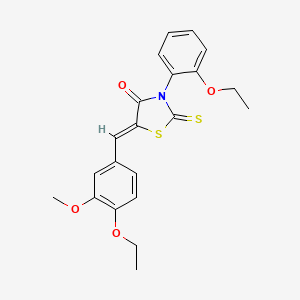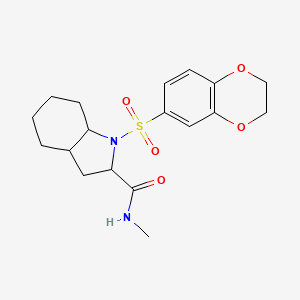![molecular formula C19H28N4O B12164851 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12164851.png)
3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is characterized by its unique structure, which includes a cycloheptyl group, a methoxyethyl side chain, and a triazino-benzimidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can be achieved through several synthetic routes. One efficient method involves the use of ruthenium-catalyzed reactions. In this process, alcohols and guanylureas are used as starting materials, and the reaction is carried out under mild conditions to form the triazino-benzimidazole core . Another approach involves the nucleophilic substitution reaction of arylglyoxal hydrates with benzimidazole derivatives in the presence of a basic catalyst such as sodium ethoxide . These methods provide a versatile and efficient means of synthesizing the compound with high yields.
Chemical Reactions Analysis
3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sulfide, ammonium acetate, and sodium ethoxide . For example, the reaction with hydrogen sulfide can lead to the formation of mercapto derivatives, while the reaction with ammonium acetate can yield imine derivatives. These reactions are typically carried out under mild conditions and result in the formation of various functionalized products.
Scientific Research Applications
This compound has a wide range of scientific research applications. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Derivatives of triazino-benzimidazole have shown selective cytotoxic activity against certain cancer cell lines, making them promising candidates for cancer therapy . . In the field of organic chemistry, it is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By binding to the active site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cancer cell growth. Additionally, the compound has been found to down-regulate the oncogenic parameter p53 ubiquitination, further contributing to its anticancer effects .
Comparison with Similar Compounds
3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can be compared to other similar compounds, such as benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives. These compounds share a similar heterocyclic core but differ in their substituents and functional groups. For example, benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Similarly, 1,2,4-triazole and 1,3,5-triazine derivatives have been studied for their potential as enzyme inhibitors and anticancer agents . The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H28N4O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-cycloheptyl-1-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H28N4O/c1-24-13-12-21-14-22(16-8-4-2-3-5-9-16)15-23-18-11-7-6-10-17(18)20-19(21)23/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 |
InChI Key |
FAPZRQHQQFNQDV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(CN2C1=NC3=CC=CC=C32)C4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![3-benzyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164785.png)
![N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12164788.png)
![2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B12164791.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164797.png)

![2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12164812.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12164818.png)

![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164828.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164831.png)
![N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12164833.png)
![propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B12164838.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide](/img/structure/B12164844.png)
